

Part 1: Elucidating the Mechanism of **Glyphosate Dimethylamine Salt** on EPSP Synthase Inhibition

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Glyphosate dimethylamine salt
Cat. No.:	B15190575

[Get Quote](#)

I. Introduction to the Shikimate Pathway and EPSP Synthase

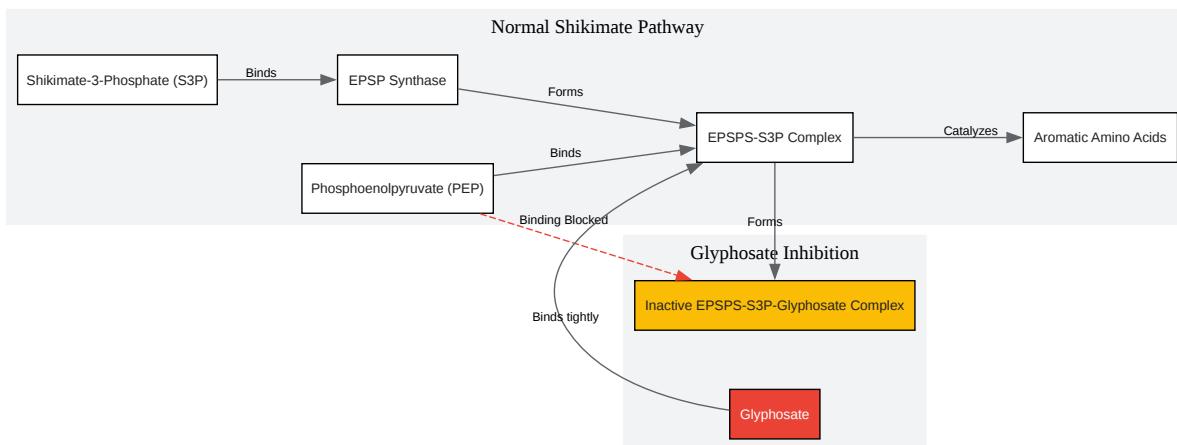
The shikimate pathway is a vital metabolic route found in plants, bacteria, fungi, and algae, but is absent in animals.^{[1][2]} This pathway is responsible for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan, which are essential building blocks for proteins.^[2] Furthermore, these amino acids are precursors to a wide array of other essential aromatic compounds. A pivotal enzyme within this pathway is 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase or EPSPS).^{[1][3]} EPSPS catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to produce 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.^[1] The absence of the shikimate pathway in animals makes EPSP synthase an ideal target for the development of herbicides.^{[1][2]}

II. Glyphosate and Its Dimethylamine Salt

Glyphosate, chemically known as N-(phosphonomethyl)glycine, is a widely used broad-spectrum herbicide.^{[4][5]} It is a weak acid and is typically formulated as a salt to enhance its solubility and efficacy.^[6] The dimethylamine salt is a common formulation that improves the absorption of glyphosate into the plant.^{[6][7]} Once absorbed, the salt dissociates, and the glyphosate acid molecule is what acts on the target enzyme.^[6]

III. The Molecular Interaction: How Glyphosate Dimethylamine Salt Inhibits EPSP Synthase

The herbicidal effect of glyphosate is a direct result of its potent and specific inhibition of the EPSP synthase enzyme.^{[3][4]} Glyphosate functions as a competitive inhibitor with respect to phosphoenolpyruvate (PEP).^{[3][8]} This means that glyphosate and PEP have similar chemical structures, allowing glyphosate to bind to the same active site on the enzyme as PEP.^{[3][8]}


A. The Active Site and Catalytic Mechanism of EPSP Synthase

EPSP synthase has two domains that form a cleft where the active site is located.^[9] The binding of S3P to the enzyme induces a conformational change, bringing the two domains closer together and creating a binding site for PEP.^{[1][9]} The enzyme then facilitates the transfer of an enolpyruvyl group from PEP to S3P, forming EPSP.^{[2][10]}

B. Glyphosate's Competitive Inhibition

Glyphosate mimics the structure of PEP and binds tightly to the EPSPS-S3P complex.^{[3][8]} This forms a stable ternary complex (EPSPS-S3P-glyphosate) and effectively blocks PEP from binding to the active site.^[1] Although glyphosate has no affinity for the enzyme by itself, its binding to the EPSPS-S3P complex is extremely strong, with a dissociation rate 2,300 times slower than that of PEP.^[3] This essentially inactivates the enzyme.^{[3][8]} While glyphosate is a competitive inhibitor with respect to PEP, it is considered an uncompetitive inhibitor with respect to S3P.^{[3][9]} The dimethylamine salt formulation aids in the delivery of glyphosate into the plant but does not directly participate in the enzymatic inhibition.^{[6][11]}

IV. Visualizing the Inhibition

[Click to download full resolution via product page](#)

Caption: Diagram illustrating the competitive inhibition of EPSP synthase by glyphosate.

V. Downstream Effects of EPSP Synthase Inhibition

The inhibition of EPSP synthase leads to a cascade of detrimental effects within the plant. The immediate consequence is the depletion of aromatic amino acids, which halts protein synthesis and inhibits plant growth.^[3] Furthermore, the blockage of the pathway leads to the accumulation of high levels of shikimate and S3P, which can reach up to 16% of the plant's dry weight in some species.^[3] This massive redirection of carbon flow into the shikimate pathway depletes resources needed for other vital metabolic processes, ultimately leading to plant death.^[3]

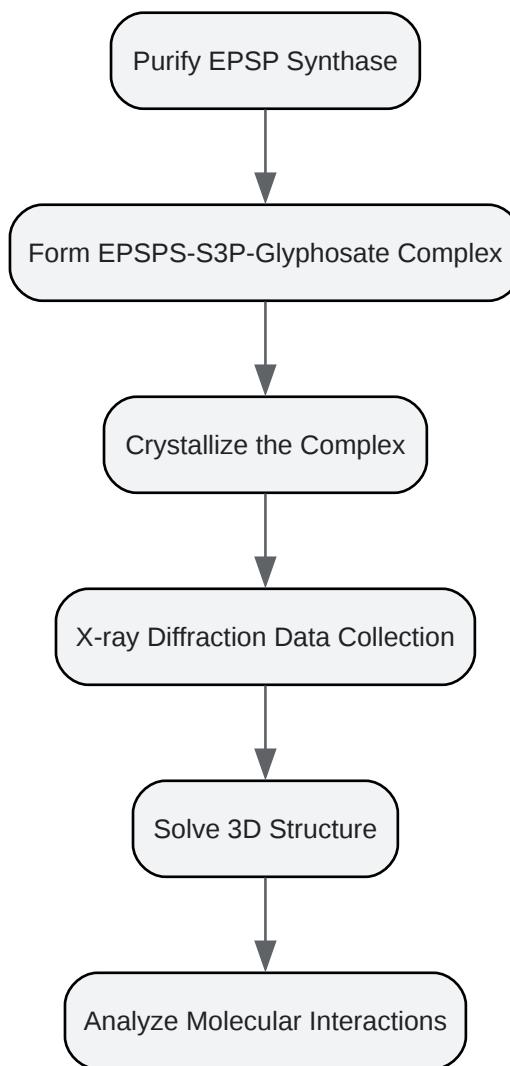
Part 2: Experimental Methodologies to Study Glyphosate's Action on EPSP Synthase

I. Enzyme Assays for EPSP Synthase Activity

To quantify the inhibitory effect of glyphosate on EPSP synthase, enzyme kinetics assays are employed. A common method is a continuous spectrophotometric assay that measures the rate of the enzymatic reaction.

A. Protocol: Continuous Spectrophotometric Assay

- Reaction Principle: The assay measures the production of inorganic phosphate, a product of the EPSP synthase reaction.
- Procedure:
 - A reaction mixture is prepared containing purified EPSP synthase, S3P, and the inhibitor (glyphosate at varying concentrations).
 - The reaction is initiated by adding PEP.
 - The rate of phosphate production is monitored over time using a spectrophotometer.
- Data Analysis:
 - The initial reaction velocities are determined for each glyphosate concentration.
 - This data is used to determine the mode of inhibition (e.g., competitive) and to calculate the inhibition constant (K_i), which quantifies the inhibitor's potency.


II. Structural Biology Techniques

Understanding the precise molecular interactions between glyphosate and EPSP synthase requires high-resolution structural information.

A. X-ray Crystallography

X-ray crystallography has been instrumental in visualizing the three-dimensional structure of the EPSPS-S3P-glyphosate ternary complex.^[9] This has provided atomic-level detail of how glyphosate binds to the active site and interacts with surrounding amino acid residues.^[9]

B. Workflow: X-ray Crystallography

[Click to download full resolution via product page](#)

Caption: A simplified workflow for determining the crystal structure of the EPSPS-glyphosate complex.

III. Glyphosate Resistance Mechanisms

The widespread use of glyphosate has led to the evolution of resistance in some weed populations.[12] Understanding these resistance mechanisms is crucial for sustainable weed management.

A. Target-Site Resistance

This form of resistance involves mutations in the EPSPS gene that alter the enzyme's structure, reducing its affinity for glyphosate while maintaining its catalytic function.[12][13] For example, a common mutation changes a proline residue to a serine, threonine, alanine, or leucine.[14]

B. Non-Target-Site Resistance

This involves mechanisms that reduce the amount of glyphosate reaching the target enzyme. These can include reduced uptake or translocation of the herbicide, or its sequestration in the vacuole.[12] Another mechanism is an increase in the copy number of the EPSPS gene, leading to overproduction of the enzyme, which requires more glyphosate for complete inhibition.[12]

IV. Data Presentation

Table 1: Key Aspects of Glyphosate's Interaction with EPSP Synthase

Feature	Description
Target Enzyme	5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)[1][3]
Metabolic Pathway	Shikimate Pathway[2]
Mechanism of Action	Competitive inhibition with respect to PEP[3][8]
Binding	Forms a stable ternary complex: EPSPS-S3P-glyphosate[1]
Role of Dimethylamine Salt	Enhances solubility and plant absorption of glyphosate[6][7]
Primary Effect	Depletion of aromatic amino acids[3]
Secondary Effect	Accumulation of shikimate and S3P, disruption of carbon flow[3]

V. Conclusion

The herbicidal efficacy of **glyphosate dimethylamine salt** is rooted in its highly specific and potent inhibition of the EPSP synthase enzyme. By acting as a competitive inhibitor of PEP, glyphosate effectively shuts down the shikimate pathway, leading to a cascade of metabolic disruptions that are lethal to the plant. The dimethylamine salt formulation plays a crucial role in ensuring the efficient delivery of the active glyphosate molecule to its target site. A thorough understanding of this mode of action, elucidated through decades of biochemical and structural studies, is fundamental to the continued use of glyphosate in agriculture and for the development of strategies to manage herbicide resistance.

References

- Principles of Weed Control. (n.d.). 16.7 Herbicides that Inhibit EPSP Synthase.
- Wikipedia. (2023, December 19). EPSP synthase.
- Anderson, K. S., & Johnson, K. A. (1999). The Catalytic Mechanism of EPSP Synthase Revisited. *Biochemistry*, 38(22), 7071–7079.
- Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2009). Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from *Escherichia coli*. *Journal of Biological Chemistry*, 284(15), 9854–9860.
- Anderson, K. S., & Johnson, K. A. (1999). The catalytic mechanism of EPSP synthase revisited. *Biochemistry*, 38(22), 7071-7079.
- Sammons, R. D., & Gruys, K. J. (1997). Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. *Accounts of Chemical Research*, 30(1), 2-8.
- Anderson, K. S., & Johnson, K. A. (1990). Mechanism of the EPSP synthase catalyzed reaction: evidence for the lack of a covalent carboxyvinyl intermediate in catalysis. *Chemical Research in Toxicology*, 3(1), 54-59.
- Grokipedia. (n.d.). EPSP synthase.
- Schönbrunn, E., Eschenburg, S., Shuttleworth, W. A., Findlay, J. B., Amrhein, N., & Börnke, F. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. *Proceedings of the National Academy of Sciences*, 98(4), 1376–1380.
- Johnson, K. A. (2001). Closing down on glyphosate inhibition—with a new structure for drug discovery. *Proceedings of the National Academy of Sciences*, 98(4), 1371–1372.
- Heck, G. R., Armstrong, T. A., You, J., Hubmeier, C., Bond, D. M., Romano, C. P., ... & Padgett, S. R. (2005). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. *Journal of Biological Chemistry*, 280(46), 38290-38299.

- Plant and Soil Sciences eLibrary. (n.d.). Inhibition of Aromatic Amino Acid Production.
- Funke, T., & Schönbrunn, E. (2011). Molecular basis of glyphosate resistance: Different approaches through protein engineering. *The FEBS Journal*, 278(16), 2773–2780.
- Funke, T., & Schönbrunn, E. (2011). Molecular basis of glyphosate resistance-different approaches through protein engineering. *The FEBS journal*, 278(16), 2773–2780.
- Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Molecular basis for the herbicide resistance of Roundup Ready crops. *Proceedings of the National Academy of Sciences*, 103(35), 13010–13015.
- da Costa, K. A., da Cunha, E. F. F., & do Amaral, A. T. (2020).
- Soltani, N., & Sikkema, P. H. (2020). Weed control by 2,4-D dimethylamine depends on mixture water hardness and adjuvant inclusion but not spray solution storage time. *Weed Science*, 68(6), 664-670.
- ResearchGate. (n.d.). (a) Observed and predicted glyphosate resistance mechanisms. In... [Image].
- Sosnoskie, L. (2017, December 20).
- ResearchGate. (n.d.). Interaction of glyphosate with EPSP synthase. A) Interaction between... [Image].
- Google Patents. (n.d.). CN101965129B - Combination herbicidal formulations of dimethylamine and potassium salts of glyphosate.
- PDB-101. (n.d.). Molecule of the Month: EPSP Synthase and Weedkillers.
- Google Patents. (n.d.). Preparation method for **glyphosate dimethylamine salt** active compound.
- Travlos, I. S., & Cheimona, N. (2017). Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds. *Agronomy*, 7(4), 80.

Sources

- 1. EPSP synthase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Molecular basis of glyphosate resistance: Different approaches through protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of glyphosate resistance-different approaches through protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glyphosate formulations - what's the diff (and what's a salt)? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 7. CN105949237A - Preparation method for glyphosate dimethylamine salt active compound - Google Patents [patents.google.com]
- 8. Inhibition of Aromatic Amino Acid Production | Inhibitors of Aromatic Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 9. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Part 1: Elucidating the Mechanism of Glyphosate Dimethylamine Salt on EPSP Synthase Inhibition]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15190575#glyphosate-dimethylamine-salt-mode-of-action-on-epsp-synthase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com